molecular formula C11H14FNO3 B3027099 2-Fluoro-1-(neopentyloxy)-4-nitrobenzene CAS No. 1233952-21-0

2-Fluoro-1-(neopentyloxy)-4-nitrobenzene

Cat. No.: B3027099
CAS No.: 1233952-21-0
M. Wt: 227.23
InChI Key: XPLRWPYIBVIVAE-UHFFFAOYSA-N
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Description

2-Fluoro-1-(neopentyloxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C11H14FNO3 and its molecular weight is 227.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-1-(neopentyloxy)-4-nitrobenzene is a compound that can be synthesized through various chemical processes. A practical synthesis method for related compounds involves the diazotization of amino precursors and subsequent coupling reactions. Such methods are essential in producing intermediates for pharmaceuticals and other nitroaromatic compounds (Qiu et al., 2009).

Nucleophilic Aromatic Substitution Reactions

The reactivity of nitroaromatic compounds in nucleophilic aromatic substitution reactions is of significant interest. Research has shown that compounds like this compound can undergo such reactions under specific conditions, providing pathways to synthesize various derivatives. This reactivity is crucial for modifying the chemical structure and properties of nitroaromatic compounds for different applications (Pietra & Vitali, 1972).

Conjugates with Nitroxyl Radicals

The development of polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals in molecules, including nitroaromatic compounds, represents a rapidly growing area in medicinal chemistry. These conjugates can lead to enhanced biological activity, decreased toxicity, or increased selective cytotoxicity, opening new avenues for creating pharmacological agents (Grigor’ev et al., 2014).

Fluorinated Liquid Crystals

The incorporation of fluorinated groups into liquid crystals, including compounds like this compound, can significantly alter their physical properties. This modification is crucial for tailoring materials for specific applications in displays and other electronic devices, highlighting the importance of fluorinated compounds in advanced material science (Hird, 2007).

Luminescent Micelles and Sensing Applications

Luminescent micelles incorporating nitroaromatic compounds can serve as efficient probes or "chemical noses" for sensing various analytes, including toxic and hazardous materials. This application demonstrates the versatility of nitroaromatic compounds in creating sensitive and selective sensing devices for environmental monitoring and diagnostics (Paria et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some fluorinated compounds have been used in the medical field due to their specific interactions with biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 1-Fluoro-2-nitrobenzene is known to be toxic if inhaled, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the study of fluorinated compounds are vast. They are of interest in various fields, including medicinal chemistry, agrochemicals, and materials science . For instance, the synthesis of F18-substituted pyridines, which are potentially important radioligands for Positron Emission Tomography (PET), is a current area of research .

Properties

IUPAC Name

1-(2,2-dimethylpropoxy)-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)7-16-10-5-4-8(13(14)15)6-9(10)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRWPYIBVIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240772
Record name 1-(2,2-Dimethylpropoxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-21-0
Record name 1-(2,2-Dimethylpropoxy)-2-fluoro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Dimethylpropoxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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